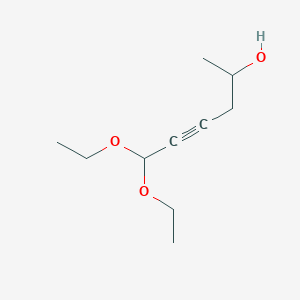
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated carboxylic acid that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins, thereby disrupting cellular processes and leading to cell death. It may also interfere with the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and certain plant pathogens. It has also been shown to have anti-inflammatory and antioxidant properties. However, the exact mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid is its unique fluorinated structure, which gives it unique properties that can be exploited for various scientific applications. However, its synthesis method is relatively complex and yields are low. Additionally, its high reactivity and toxicity can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research on ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid. One area of focus could be the development of more efficient synthesis methods to improve yields and reduce costs. Additionally, further studies could be conducted to elucidate the mechanisms underlying its various biochemical and physiological effects. Its potential use as a drug candidate for the treatment of various diseases could also be explored further. Finally, its use in materials science could be expanded to develop novel materials with unique properties.
Synthesemethoden
The synthesis of ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid involves the reaction of 2-methyl-2-butanol with hydrofluoric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to form ((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid. The yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
((2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid has been extensively studied for its potential use in various fields of scientific research. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. It has also shown promise in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of certain plant pathogens. Additionally, it has been used in materials science as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
(2R)-3,3,4,4-tetrafluoro-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11)/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWLXOCDPKQHX-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2616907.png)
![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)


amino}acetamide](/img/structure/B2616916.png)
![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2616918.png)




![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)
![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)
